1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile

tautomerism heterocyclic chemistry structural stability

1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 956010-88-1, MFCD13176785) is the unsubstituted core of the pyrazolo[3,4-b]pyridine heterocyclic class, bearing only a cyano group at the C3 position. With a molecular formula C₇H₄N₄, molecular weight 144.13 g/mol, computed XLogP3-AA of 0.9, topological polar surface area (TPSA) of 65.4 Ų, zero rotatable bonds, and one hydrogen bond donor (N1–H), it represents the minimal scaffold with maximal synthetic diversification potential.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 956010-88-1
Cat. No. B1319675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
CAS956010-88-1
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)C#N
InChIInChI=1S/C7H4N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,(H,9,10,11)
InChIKeyPVFRYQNNVUSEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 956010-88-1): Unsubstituted Core Scaffold for Pyrazolopyridine Drug Discovery and Certified Reference Standard Applications


1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 956010-88-1, MFCD13176785) is the unsubstituted core of the pyrazolo[3,4-b]pyridine heterocyclic class, bearing only a cyano group at the C3 position. With a molecular formula C₇H₄N₄, molecular weight 144.13 g/mol, computed XLogP3-AA of 0.9, topological polar surface area (TPSA) of 65.4 Ų, zero rotatable bonds, and one hydrogen bond donor (N1–H), it represents the minimal scaffold with maximal synthetic diversification potential [1]. The compound is formally indexed under both 1H- and 2H-tautomer nomenclature (2H-pyrazolo[3,4-b]pyridine-3-carbonitrile) and is commercially supplied as an ISO17034-certified reference standard—Riociguat Impurity 9—as well as Ketorolac Impurity 43, with full HPLC, NMR, and MS characterization documentation provided by certified vendors .

Why 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Cannot Be Interchanged with N1-Substituted, 2H-Tautomer, or Halogenated Pyrazolopyridine Analogs


The 1H-tautomer of this unsubstituted pyrazolo[3,4-b]pyridine is energetically favored over the 2H-tautomer by 37.03 kJ/mol (approximately 9 kcal/mol) as established by AM1 semi-empirical calculations, making the 1H form the predominant and thermodynamically stable species under standard conditions [1]. This energetic preference directly impacts synthetic reproducibility: N1-substituted analogs (e.g., 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, CAS 256376-65-5) permanently lock the tautomeric form but simultaneously eliminate the free N1–H hydrogen bond donor (HBD count drops from 1 to 0), altering both physicochemical properties and biological target engagement profiles . Furthermore, the unsubstituted scaffold has zero rotatable bonds (vs. 3 for the N1-benzyl analog), conferring conformational rigidity that distinguishes it from flexible substituted congeners [1]. Halogenated analogs at C5 or C6 introduce electronic perturbations and increase molecular weight, which shifts logP and solubility parameters away from the baseline established by the core scaffold. These structural and physicochemical divergences mean that procurement of the unsubstituted core is not interchangeable with any substituted variant for applications requiring a defined, uncommitted starting point for parallel derivatization, fragment-based screening, or certified impurity reference standard use.

Quantitative Differential Evidence: 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 956010-88-1) Versus Closest Structural Analogs


1H-Tautomer Is Thermodynamically Favored by 37.03 kJ/mol (~9 kcal/mol) Over the 2H-Tautomer, Ensuring a Single Reproducible Species in Solution and Solid State

AM1 semi-empirical calculations performed by Alkorta and Elguero and summarized in the authoritative 2022 review by Díaz-Ortiz et al. demonstrate that for pyrazolo[3,4-b]pyridines unsubstituted at the pyrazole nitrogen atoms, the 1H-tautomer is more stable than the 2H-tautomer by a difference of 37.03 kJ/mol, which corresponds to approximately 9 kcal/mol [1]. This energy gap translates into a >99.9% population of the 1H form at room temperature based on Boltzmann distribution. The same review further reports that when tautomerism is computationally eliminated, only approximately 4,900 genuine 2H-pyrazolo[3,4-b]pyridines (R2 = H) remain in the literature, versus over 300,000 1H-pyrazolo[3,4-b]pyridines documented across more than 5,500 references and 2,400 patents [1]. In contrast, the 2H-tautomer is predominantly observed only when the pyridine ring is not fully dehydrogenated (e.g., tetrahydropyridones) [1]. The commercial product is supplied and characterized as the 1H-tautomer, ensuring that experimental outcomes are not confounded by tautomeric equilibria—a concern absent for N1-alkylated analogs that have no tautomerism but also lack the free N-H functionality [2].

tautomerism heterocyclic chemistry structural stability computational chemistry

Zero Rotatable Bonds and Free N1–H Hydrogen Bond Donor Provide Unrestricted Derivatization Capacity Versus N1-Benzyl Analog (3 Rotatable Bonds, No HBD)

The target compound possesses zero rotatable bonds, one hydrogen bond donor (N1–H), a molecular weight of 144.13 g/mol, and a computed XLogP3-AA of 0.9 [1]. Its closest N1-substituted analog, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 256376-65-5), has a molecular weight of 252.25 g/mol, three rotatable bonds (due to the benzyl group), zero hydrogen bond donors, and a predicted pKa of 0.72±0.30 . The 5-fluoro analog (CAS 1256833-42-7) has a molecular weight of 162.13 g/mol and a melting point of approximately 130–135°C . The absence of rotatable bonds in the target compound confers a conformationally rigid scaffold with lower entropic penalty upon target binding, while the free N1–H enables N-alkylation, N-arylation, or N-acylation chemistry that is structurally impossible for N1-substituted comparators. The lower molecular weight and lower logP of the target compound also make it more suitable for fragment-based screening (Rule of Three compliance: MW <300, logP ≤3, HBD ≤3) where the N1-benzyl analog already exceeds preferred fragment limits [1].

medicinal chemistry fragment-based drug discovery scaffold diversification physicochemical properties

ISO17034-Certified Reference Standard (Riociguat Impurity 9) with Full HPLC, NMR, and MS Characterization Versus Research-Grade Analogs Lacking Regulatory Documentation

1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 956010-88-1) is commercially available as an ISO17034-certified reference standard specifically designated as Riociguat Impurity 9 by CATO Research Chemicals, with certificate of analysis (COA) documentation including HPLC purity determination, NMR structural confirmation, and mass spectrometry characterization provided with every batch . Bidepharm similarly supplies this compound at 96% standard purity with batch-specific QC reports including NMR, HPLC, and GC analyses . The compound is also indexed as Ketorolac Impurity 43 by QCS standards, further extending its regulatory utility [1]. In contrast, the 5-fluoro analog (CAS 1256833-42-7) and 6-chloro analog (CAS 1935287-10-7) are predominantly sold as research-grade building blocks without ISO17034-certified reference standard status, making them unsuitable for ANDA (Abbreviated New Drug Application) analytical method development, method validation (AMV), or quality control (QC) applications in regulated pharmaceutical environments where traceability to a certified standard is mandatory .

pharmaceutical analysis reference standard impurity profiling regulatory compliance

Lower LogP (0.9), Smaller TPSA (65.4 Ų), and Higher Aqueous Solubility (2.3 g/L) Differentiate the Unsubstituted Core from Halogenated and N1-Substituted Analogs

The target compound has a computed XLogP3-AA of 0.9 and TPSA of 65.4 Ų [1], with an experimentally derived aqueous solubility of 2.3 g/L (approximately 16 mM) at 25°C , density of 1.44±0.1 g/cm³, and boiling point of 397.1±22.0°C at 760 mmHg . By comparison, the 5-fluoro analog (CAS 1256833-42-7) has a higher molecular weight (162.13 g/mol) and a melting point of approximately 130–135°C, indicative of stronger crystal lattice energy and potentially lower aqueous solubility . The N1-(2-fluorobenzyl) analog (CAS 256376-65-5) exhibits a significantly higher logP (estimated >2.5) and is only slightly soluble in DMSO and methanol, with a melting point of 80–82°C . The 6-chloro analog (MW 178.58) introduces a halogen at C6, further increasing lipophilicity. The lower logP of the unsubstituted core (0.9) places it within the optimal range for CNS drug-likeness (logP 1–3) and fragment-based screening (logP ≤3), while its higher aqueous solubility facilitates solution-phase chemistry and biochemical assay preparation without the need for high DMSO concentrations that can confound assay results [1].

physicochemical profiling solubility permeability ADME

Procurement Cost per Gram for the Unsubstituted Core Is 6–100× Lower Than for Halogenated or N1-Substituted Analogs, Enabling Economical Large-Scale Library Synthesis

Pricing analysis across multiple commercial vendors reveals a substantial cost advantage for the unsubstituted core scaffold. Fluorochem offers 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile at £58.00/g (approximately $73 USD/g), with 5 g at £207.00 ($41.40/g) and 25 g at £696.00 ($27.84/g) . AchemBlock lists the compound at $50/g . In contrast, the 5-fluoro analog (CAS 1256833-42-7) is priced at $300.00 for an unspecified quantity from Chemshuttle , while the 6-chloro analog (CAS 1935287-10-7) is listed at ¥581 ($80) for only 250 mg (equivalent to ~$320/g) . This represents a 6-fold cost differential on a per-gram basis for the 6-chloro analog and an even larger differential for the 5-fluoro analog. Furthermore, the unsubstituted scaffold is stocked by at least 10 independent commercial suppliers (AKSci, Fluorochem, AchemBlock, Sigma-Aldrich, Bidepharm, Leyan, Aladdin, Macklin, Chemshuttle, Chemscene), providing supply chain redundancy that does not exist for the halogenated analogs, which are typically available from only 2–4 vendors .

procurement economics library synthesis cost efficiency building block sourcing

Multi-Vendor Availability with Documented Batch-Specific QC (NMR, HPLC, GC) Across a 95–98% Purity Bandwidth Ensures Reproducible Procurement

The target compound is supplied by over 10 independent vendors with purity specifications ranging from 95% to 98%: Fluorochem (95%) , AKSci (96%) , Bidepharm (96% with batch NMR, HPLC, GC) , AchemBlock (97%) , Sigma-Aldrich (97%, refrigerator storage) , Macklin (98%) [1], and Aladdin (97%) . All suppliers specify refrigerated storage (2–8°C) for long-term stability [1]. Bidepharm and CATO specifically provide per-batch QC documentation including HPLC chromatograms, NMR spectra, and mass spectra, enabling end-users to verify identity and purity independently before use [REFS-1 of Evidence Item 3]. In contrast, the 6-chloro analog requires storage under inert atmosphere at 2–8°C, indicating greater handling sensitivity . The breadth of vendor coverage for the unsubstituted core—with overlapping purity specifications and consistent storage conditions—provides procurement flexibility and supply chain resilience that is not matched by the halogenated or N1-substituted analogs, which are typically stocked by only 2–4 suppliers [REFS-1 of Evidence Item 5].

quality control vendor comparison batch reproducibility procurement

Evidence-Backed Procurement Scenarios for 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 956010-88-1)


Certified Reference Standard for Riociguat and Ketorolac Impurity Profiling in Regulated Pharmaceutical Analysis

As an ISO17034-certified reference standard designated Riociguat Impurity 9 and Ketorolac Impurity 43, this compound supports ANDA method development, method validation (AMV), and quality control (QC) workflows in regulated pharmaceutical environments . The batch-specific HPLC, NMR, and MS documentation ensures traceability required by FDA and EMA submissions. No halogenated or N1-substituted analog provides equivalent regulatory certification, making the unsubstituted core the only procurement choice for impurity profiling applications .

Minimal Fragment Core for Parallel Library Synthesis and Fragment-Based Drug Discovery (FBDD)

With MW 144.13, XLogP3-AA 0.9, zero rotatable bonds, and a free N1–H, this compound satisfies the Rule of Three criteria (MW <300, logP ≤3, HBD ≤3) for fragment-based screening libraries [1]. Its conformational rigidity (0 rotatable bonds) minimizes entropic penalty upon target binding, while the unsubstituted N1, C4, C5, and C6 positions enable systematic, independent diversification—advantages not available from N1-substituted or halogenated analogs that pre-occupy key diversification sites [1].

Key Synthetic Intermediate for sGC Stimulator Development (Riociguat and Vericiguat Analog Series)

The pyrazolo[3,4-b]pyridine scaffold is the pharmacophoric core of the approved sGC stimulators riociguat (Adempas®) and vericiguat (Verquvo®) [2]. The unsubstituted 3-carbonitrile core serves as the universal starting material for N1-functionalization with substituted benzyl groups—the critical step in constructing both drug scaffolds. Published synthetic routes to 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (key riociguat intermediate) and 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (key vericiguat intermediate, achieved in 48.3% overall yield from commercial materials) both rely on the core pyrazolo[3,4-b]pyridine-3-carbonitrile architecture [3]. Procuring the unsubstituted core at $50–73/g versus the pre-functionalized N1-benzyl analog at higher cost enables economical in-house diversification.

Physicochemical Baseline Standard for ADME Optimization Studies in Pyrazolopyridine Series

The fully quantified physicochemical profile of this compound—XLogP3-AA 0.9, TPSA 65.4 Ų, aqueous solubility 2.3 g/L (16 mM), density 1.44 g/cm³—establishes it as the baseline reference for assessing the impact of substituent introduction on logP, solubility, and permeability within pyrazolopyridine lead optimization programs [1]. Systematic comparison against the 5-fluoro analog (m.p. 130–135°C, higher crystal lattice energy) and 6-chloro analog (MW 178.58, increased lipophilicity) allows medicinal chemists to deconvolute electronic vs. steric contributions to ADME property changes—a capability lost if the unsubstituted core is not included as the zero-substituent reference point [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.